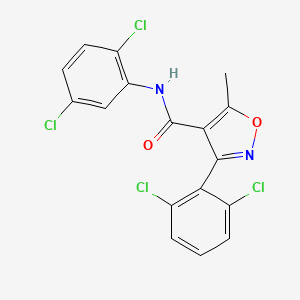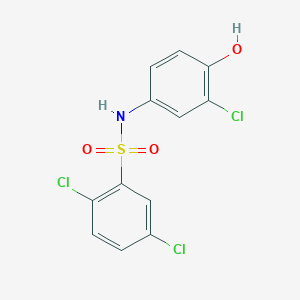![molecular formula C15H12BrClN2O3 B3739972 Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate](/img/structure/B3739972.png)
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H12BrClN2O3. This compound is known for its unique structure, which includes a bromine atom, a chlorine atom, and an anilino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: Bromine is introduced to the compound.
Coupling: The final step involves coupling with 4-chloroaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the anilino group, play a crucial role in its binding to proteins and enzymes. This binding can inhibit or modulate the activity of these biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-bromobenzoate: This compound is structurally similar but lacks the 4-chloroanilino group.
Methyl 5-bromo-2-chlorobenzamide: Another similar compound with a different functional group arrangement.
Uniqueness
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate is unique due to its specific combination of bromine, chlorine, and anilino groups. This unique structure gives it distinct chemical properties and makes it valuable for various research applications.
Propriétés
IUPAC Name |
methyl 5-bromo-2-[(4-chlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-22-14(20)12-8-9(16)2-7-13(12)19-15(21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBILXHFMYXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3739897.png)
![ethyl 3-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3739903.png)
![(2E)-3-phenyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B3739917.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B3739920.png)
![3-[3-bromo-4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3739927.png)

![4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3739942.png)
![6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B3739961.png)

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B3739978.png)
![1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3739980.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B3739986.png)
![N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B3739987.png)
